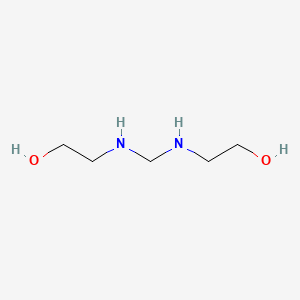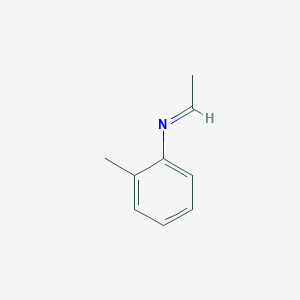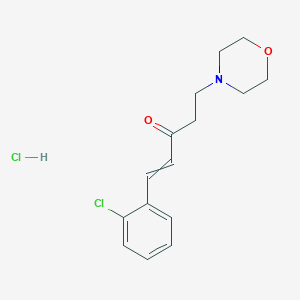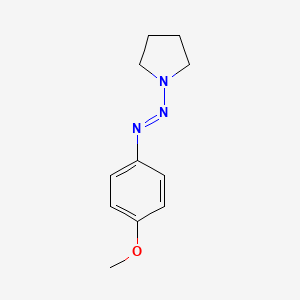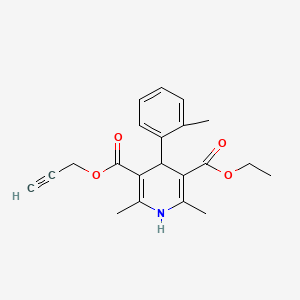
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions. The use of catalysts like triethyl orthoformate and sodium azide can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the synthesis of advanced materials
Mechanism of Action
The mechanism of action of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can inhibit enzyme activity or disrupt biological pathways. The compound’s sulfur atom can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of S-(1-Phenyl-1H-tetrazol-5-yl) ethanethioate.
5-Phenyltetrazole: Similar structure but lacks the ethanethioate group.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring
Uniqueness
This compound is unique due to its combination of a tetrazole ring with an ethanethioate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use .
Properties
CAS No. |
42105-51-1 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
S-(1-phenyltetrazol-5-yl) ethanethioate |
InChI |
InChI=1S/C9H8N4OS/c1-7(14)15-9-10-11-12-13(9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
RCNWLPBWBUNVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



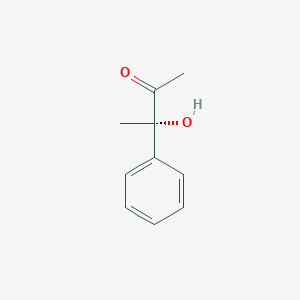

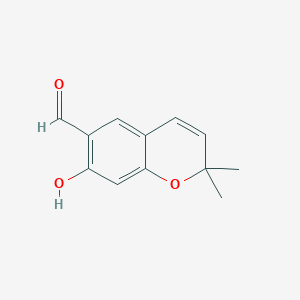
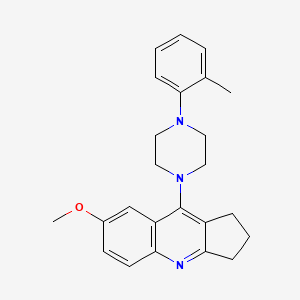
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)

![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
